4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide
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Overview
Description
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonamide core with a 4-chlorophenyl group and an azepane ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core The azepane ring is introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with an appropriate electrophile
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzenesulfonamide core and the azepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(azepan-1-yl)-2-oxoethoxy)-N-(tert-butyl)benzenesulfonamide
- 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-cyclopentylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide stands out due to its unique combination of the azepane ring and the 4-chlorophenyl group
Properties
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c21-16-5-7-17(8-6-16)22-28(25,26)19-11-9-18(10-12-19)27-15-20(24)23-13-3-1-2-4-14-23/h5-12,22H,1-4,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDENGVKAASGFEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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